ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899729-52-3
Cat. No.: VC4726508
Molecular Formula: C23H20F3N3O5
Molecular Weight: 475.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-52-3 |
|---|---|
| Molecular Formula | C23H20F3N3O5 |
| Molecular Weight | 475.424 |
| IUPAC Name | ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) |
| Standard InChI Key | HIOGXKBBQROZNN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Introduction
IUPAC Name
The IUPAC name for this compound is ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate.
Molecular Formula and Weight
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Molecular Formula: C23H20F3N3O5
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Molecular Weight: 475.4172 g/mol
Structural Representation
The compound features a dihydropyridazine ring system substituted with various functional groups, including an ethyl ester, a trifluoromethyl group, and a carbamoyl methoxy moiety.
SMILES Notation
The SMILES representation of the compound is:
textCCOC(=O)c1nn(c(=O)cc1OCC(=O)Nc1ccc(cc1)C(F)(F)F)c1ccccc1C
Synthetic Pathways
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors.
Stepwise Synthesis:
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Formation of Dihydropyridazine Core: The initial step includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
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Substitution Reactions: Subsequent steps involve electrophilic aromatic substitution to introduce the trifluoromethyl and carbamoyl groups.
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Esters Formation: The final product is obtained by esterification of the carboxylic acid with ethanol.
Yield and Purity
Reports indicate that the yield can vary depending on the reaction conditions but typically ranges from 60% to 80%. Purity assessments are often conducted using HPLC or NMR techniques.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit significant biological activities, including:
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Antimicrobial Activity: In vitro tests have shown effectiveness against various bacterial strains.
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Anti-inflammatory Properties: Molecular docking studies indicate potential inhibition of enzymes involved in inflammatory pathways.
Mechanism of Action
The presence of multiple functional groups in the structure allows for interactions with biological targets, potentially modulating pathways associated with inflammation and microbial resistance.
In Silico Studies
Computational studies have predicted favorable binding affinities to several targets, suggesting that further optimization could lead to more potent derivatives.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that modifications in the phenyl and trifluoromethyl groups significantly affect biological activity and solubility profiles.
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